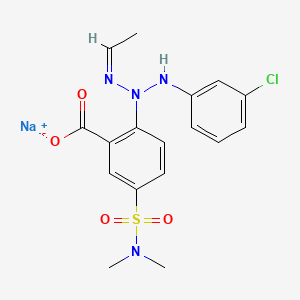
Sodium 2-(3-(3-chlorophenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(3-(3-chlorophenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyltriazenyl moiety, and a dimethylaminosulphonyl benzoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(3-(3-chlorophenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-chlorophenylhydrazine: This intermediate is synthesized by the reaction of 3-chloronitrobenzene with hydrazine hydrate under reflux conditions.
Formation of 1-ethyl-3-(3-chlorophenyl)triazen-2-one: The 3-chlorophenylhydrazine is then reacted with ethyl chloroformate to form the triazenone intermediate.
Synthesis of the final compound: The triazenone intermediate is reacted with 5-((dimethylamino)sulphonyl)benzoic acid in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Sodium 2-(3-(3-chlorophenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Sodium 2-(3-(3-chlorophenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Sodium 2-(3-(3-chlorophenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes, affecting cell signaling and function.
類似化合物との比較
Similar Compounds
- Sodium 2-(3-(4-chlorophenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate
- Sodium 2-(3-(3-bromophenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate
Uniqueness
The uniqueness of Sodium 2-(3-(3-chlorophenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
特性
CAS番号 |
85030-40-6 |
|---|---|
分子式 |
C17H18ClN4NaO4S |
分子量 |
432.9 g/mol |
IUPAC名 |
sodium;2-[(3-chloroanilino)-[(Z)-ethylideneamino]amino]-5-(dimethylsulfamoyl)benzoate |
InChI |
InChI=1S/C17H19ClN4O4S.Na/c1-4-19-22(20-13-7-5-6-12(18)10-13)16-9-8-14(11-15(16)17(23)24)27(25,26)21(2)3;/h4-11,20H,1-3H3,(H,23,24);/q;+1/p-1/b19-4-; |
InChIキー |
XSKSUJBXVQNVBB-YOJQKEKBSA-M |
異性体SMILES |
C/C=N\N(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)[O-])NC2=CC(=CC=C2)Cl.[Na+] |
正規SMILES |
CC=NN(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)[O-])NC2=CC(=CC=C2)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


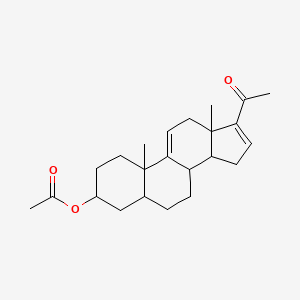
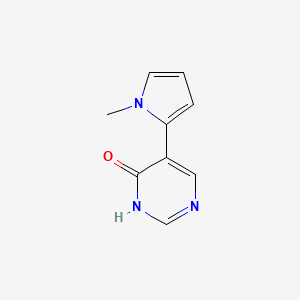


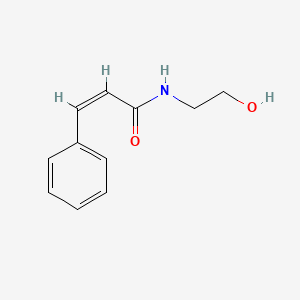

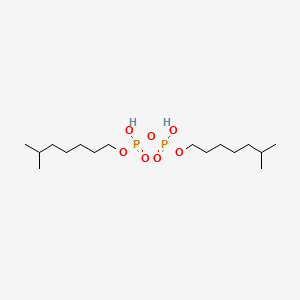
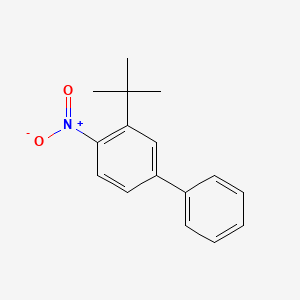

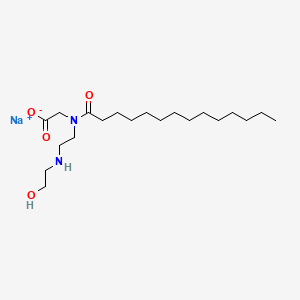
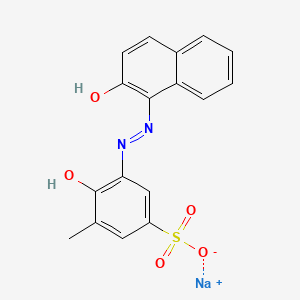
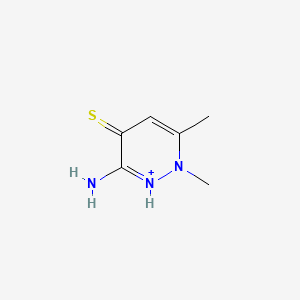
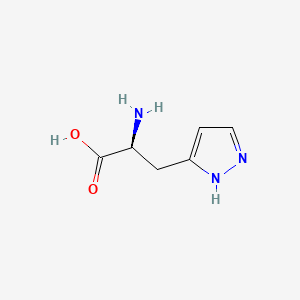
![3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione](/img/structure/B12692545.png)
